N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide
Brand Name: Vulcanchem
CAS No.: 1235441-79-8
VCID: VC2556076
InChI: InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H
SMILES: CCCCCCCCCCCCSC(=NC1CC1)N.Br
Molecular Formula: C16H33BrN2S
Molecular Weight: 365.4 g/mol

N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide

CAS No.: 1235441-79-8

Cat. No.: VC2556076

Molecular Formula: C16H33BrN2S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide - 1235441-79-8

Specification

CAS No. 1235441-79-8
Molecular Formula C16H33BrN2S
Molecular Weight 365.4 g/mol
IUPAC Name dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide
Standard InChI InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H
Standard InChI Key VQKUUTUMMGZNDK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCSC(=NC1CC1)N.Br
Canonical SMILES CCCCCCCCCCCCSC(=NC1CC1)N.Br

Introduction

Fundamental Chemical Properties

Chemical Identity and Structure

N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is identified by CAS number 1235441-79-8. It possesses the molecular formula C₁₆H₃₃BrN₂S with a molecular weight of 365.4 g/mol . The compound's IUPAC name is dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide . Its structure features a methanimidamide backbone with a cyclopropyl group attached to one nitrogen atom and a dodecylsulfanyl group linked via a carbon-sulfur bond. The compound exists as a hydrobromide salt, which enhances its solubility properties in polar solvents compared to its free base form.

The canonical SMILES notation for this compound is CCCCCCCCCCCCSC(=NC1CC1)N.Br , which describes the long dodecyl carbon chain attached to the sulfur atom, which is then connected to the imidamide group with the cyclopropyl substituent.

Physical and Chemical Characteristics

Table 1: Key physical and chemical properties of N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide

PropertyValueSource
Molecular Weight365.4 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count13
Exact Mass364.15478 Da
Monoisotopic Mass364.15478 Da

The compound's physical properties reflect its mixed hydrophobic-hydrophilic nature. The long dodecyl chain contributes significant lipophilicity, while the positively charged hydrobromide salt form enhances water solubility. These characteristics make it versatile for various biochemical applications where interaction with both hydrophobic and hydrophilic environments is required.

Synthesis and Preparation Methods

Related Synthetic Pathways

Information from related compounds suggests that S-dodecyl isothiosemicarbazide hydrobromide serves as a key intermediate in the synthesis of similar structures. For instance, in the synthesis of indole-containing amidinohydrazones, S-dodecyl isothiosemicarbazide hydrobromide is utilized as a reactive intermediate . By analogy, the preparation of N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide might employ comparable reagents and conditions.

The hydrobromide salt formation is typically achieved through treatment with hydrobromic acid, which enhances the compound's solubility in polar solvents - a feature that facilitates its use in various biochemical assays and reactions.

Research Applications

Comparative Research Value

As a research tool, this compound offers valuable opportunities for comparative studies with structurally related analogs. Such studies can help elucidate the influence of specific structural elements on biological activity, providing insights for rational design in medicinal chemistry.

Table 2: Current research applications of N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide

Research AreaPotential ApplicationRelevant Properties
Enzyme StudiesProbe for enzyme active sitesHydrophobic chain interaction with enzyme pockets
Receptor ResearchInvestigation of receptor bindingCyclopropyl group conferring specific recognition
Medicinal ChemistryStructure-activity relationship studiesCombination of functional groups for activity screening
Drug DevelopmentBuilding block for more complex moleculesVersatile scaffold for derivatization

Comparison with Structurally Similar Compounds

Structural Analogs

Several compounds share structural similarities with N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide, differing primarily in the substituent attached to the nitrogen atom of the methanimidamide group:

  • N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide (CAS: 1235441-76-5)

  • N'-(Prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide (CAS: 1354968-77-6)

  • N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide

  • N-cyclohexyl(dodecylsulfanyl)methanimidamide hydrobromide

Comparative Analysis

These structural variations provide an opportunity to study how different substituents affect properties and biological activities. The cyclopropyl group in N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is notable for its unique three-membered ring structure, which imparts distinct steric and electronic properties compared to other analogs.

The comparisons between these compounds highlight differences in:

  • Steric properties (cyclopropyl vs. methyl vs. allyl vs. larger cycloalkyl groups)

  • Lipophilicity profiles

  • Potential hydrogen bonding patterns

  • Conformational flexibility

Such differences may significantly influence their respective biological activities, binding affinities, and pharmacokinetic properties when investigated in experimental settings.

SupplierPackage SizesPurityReference
Vulcan ChemResearch quantitiesNot specified
Bio-Fount10 mg98%
Cymit Quimica500 mg, 5 gResearch grade
Accela ChemVarious≥95%

Research Limitations and Considerations

Knowledge Gaps and Research Opportunities

The available literature on N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide reveals several areas where further research could be valuable:

  • Detailed mechanism of action studies

  • Comprehensive structure-activity relationship analyses

  • Specific binding targets and affinities

  • Optimization of synthetic routes for improved yields

These knowledge gaps represent opportunities for researchers interested in exploring the full potential of this compound and its analogs.

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